2,3,6-Trinitrotoluene

説明

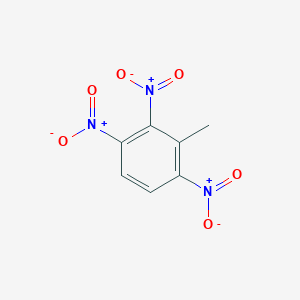

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,3,4-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCALAUEQXYQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075140 | |

| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-97-2 | |

| Record name | 2,3,6-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-TRINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 2,3,6-Trinitrotoluene

An In-depth Technical Guide on the Physicochemical Properties of 2,3,6-Trinitrotoluene

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a nitroaromatic compound, an isomer of the well-known explosive 2,4,6-Trinitrotoluene (TNT). A thorough understanding of its physicochemical properties is fundamental for ensuring safety, guiding synthesis, and exploring its potential applications across various scientific domains. This technical guide consolidates the available data for this compound. Due to the limited information specific to this isomer, comparative data for the more extensively studied 2,4,6-Trinitrotoluene is also provided. Furthermore, this document outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of a general synthesis pathway and a logical experimental workflow.

Physicochemical Properties of this compound

The publicly available quantitative data for this compound is limited. The table below provides a summary of the currently accessible information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₆[1] |

| Molecular Weight | 227.13 g/mol [1] |

| Melting Point | 111 °C[2] |

Comparative Physicochemical Properties of 2,4,6-Trinitrotoluene

Given the scarcity of data for the 2,3,6-isomer, the properties of the well-characterized 2,4,6-Trinitrotoluene are presented here for comparative analysis and context.

Table 2: Physicochemical Properties of 2,4,6-Trinitrotoluene

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₆[3] |

| Molecular Weight | 227.13 g/mol [4] |

| Appearance | Pale yellow crystalline solid[3] |

| Melting Point | 80.9 °C[5][6] |

| Boiling Point | 240 °C (explodes)[3][7] |

| Density | 1.654 g/cm³[5][6] |

| Solubility in Water | 0.12 g/L (at 20.0 °C)[5][6] |

| Solubility in other solvents | Soluble in acetone and benzene; less soluble in ethanol[5][6] |

| Vapor Pressure | 0.0002 mmHg (at 20 °C)[8] |

| LogP (Octanol/Water Partition Coefficient) | 1.65 (at 20 °C)[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be accomplished by nitrating suitable precursors. A documented method involves the reaction of a mixture of 2-methyl-3,4-dinitro- and 2-methyl-3,6-dinitroanilines with Caro's acid (peroxymonosulfuric acid), followed by treatment with nitric acid.[9] More broadly, trinitrotoluene isomers are produced through a stepwise nitration of toluene, with increasing acid concentration and temperature at each stage.[9]

Caption: General synthesis pathway for trinitrotoluene isomers.

Determination of Melting Point (Capillary Method)

Objective: To ascertain the temperature range over which the solid compound transitions to the liquid phase.

Apparatus: A melting point apparatus, capillary tubes, a calibrated thermometer, and a mortar and pestle are required.[4]

Procedure:

-

A small quantity of dry this compound is pulverized into a fine powder using a mortar and pestle.[8]

-

A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm by tapping the open end into the powder.[8]

-

The loaded capillary tube is inserted into the heating block of the melting point apparatus.[6]

-

The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.[6]

-

The temperature at which the first sign of liquid formation is observed is recorded as the onset of melting.[4]

-

The temperature at which the entire sample becomes a transparent liquid is recorded as the completion of melting.[4]

-

The melting point is documented as the temperature range between the onset and completion of melting.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To measure the saturation concentration of this compound in water at a defined temperature, following a standard OECD test guideline.[10]

Apparatus: Conical flasks with airtight stoppers, a constant temperature shaking water bath, an analytical balance, a centrifuge, and a suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatograph (HPLC).

Procedure:

-

An excess quantity of solid this compound is introduced into a flask containing a precisely known volume of purified water.

-

The flask is securely sealed and placed in a constant temperature shaker bath, for instance, set at 25 °C, to allow the system to reach equilibrium. The mixture is agitated for an extended duration, typically 24 to 48 hours, to ensure that the solvent is fully saturated.

-

Following the equilibration period, the flask is kept at the same constant temperature without agitation to permit the undissolved solid to sediment.

-

A sample of the clear supernatant is carefully withdrawn, taking precautions to avoid aspirating any solid particles.

-

To ensure the complete removal of any suspended microparticles, the collected sample is centrifuged.

-

A known aliquot of the clear supernatant is then carefully extracted and appropriately diluted for analysis.

-

The concentration of this compound in the prepared sample is quantified using a validated analytical technique, such as HPLC.

-

The aqueous solubility is then calculated based on the measured concentration and the applied dilution factor.

Determination of Density (Gas Pycnometry)

Objective: To determine the skeletal density of solid this compound.

Apparatus: A gas pycnometer and an analytical balance.

Procedure:

-

The mass of the this compound sample is accurately determined using an analytical balance.

-

The weighed sample is transferred into the sample chamber of the gas pycnometer.

-

The chamber is sealed, and the analysis is commenced. An inert gas, typically helium, is introduced into a reference chamber of a known volume at a set pressure.

-

This gas is subsequently allowed to expand into the sample chamber.

-

The resulting pressure drop is precisely measured. This pressure change allows for the calculation of the volume occupied by the solid sample, based on the principles of the ideal gas law.

-

The density is then calculated as the ratio of the sample's mass to its measured volume.[11]

Experimental Workflow Visualization

The diagram below outlines a systematic workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide provides a concise summary of the currently known physicochemical properties of this compound, underscoring the necessity for additional experimental research to fully characterize this isomer. The detailed experimental protocols offer standardized methodologies for determining its fundamental physical parameters. The inclusion of comparative data for 2,4,6-Trinitrotoluene provides a valuable benchmark for researchers. The visual representations of the synthesis pathway and the experimental workflow are intended to serve as practical guides for the planning and execution of future investigations into this and similar nitroaromatic compounds.

References

- 1. youtube.com [youtube.com]

- 2. store.astm.org [store.astm.org]

- 3. chemvision.net [chemvision.net]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. wjec.co.uk [wjec.co.uk]

- 8. byjus.com [byjus.com]

- 9. TNT - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

A Historical and Technical Overview of Trinitrotoluene Synthesis

An In-depth Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the historical development of the synthesis of Trinitrotoluene (TNT), with a primary focus on the industrially significant 2,4,6-isomer and a specific examination of the synthesis of the less common 2,3,6-Trinitrotoluene. The document details the evolution of synthetic methodologies, from early laboratory preparations to large-scale industrial manufacturing, and explores modern advancements aimed at improving safety and environmental outcomes.

Discovery and Early History

Trinitrotoluene was first synthesized in 1863 by the German chemist Julius Wilbrand.[1][2][3] Initially, it was utilized as a yellow dye, and its potential as an explosive was not recognized for nearly three decades.[1][4][5] The explosive properties of what is now commonly known as TNT were discovered in 1891 by another German chemist, Carl Häussermann.[1][4] The German armed forces were the first to adopt it for military use, filling artillery shells with TNT in 1902.[1][4] The British followed suit in 1907, replacing Lyddite with TNT.[1][4]

Industrial Synthesis of 2,4,6-Trinitrotoluene

The large-scale production of 2,4,6-Trinitrotoluene, the most common and widely used isomer, has historically been achieved through the nitration of toluene using a mixture of nitric and sulfuric acids.[6][7] This process can be categorized into one-step, two-step, and three-step methods, with the latter being the most common in industrial settings.

Three-Step Nitration Process:

The industrial synthesis of TNT is typically a three-step process designed to gradually introduce three nitro groups onto the toluene molecule.[1]

-

Mononitration: Toluene is first nitrated with a mixture of sulfuric and nitric acid to produce mononitrotoluene (MNT).[1]

-

Dinitration: The separated MNT is then subjected to a second nitration to yield dinitrotoluene (DNT).[1]

-

Trinitration: In the final and most vigorous step, DNT is nitrated to trinitrotoluene (TNT) using an anhydrous mixture of nitric acid and fuming sulfuric acid (oleum).[1][8]

This stepwise approach allows for better control of the highly exothermic reactions and helps to maximize the yield of the desired 2,4,6-isomer.[1]

Purification and Environmental Concerns:

A significant challenge in the traditional synthesis of TNT is the formation of unstable, asymmetrical isomers.[9] To produce military-grade TNT with a stable setting point, these unwanted isomers must be removed.[9][10] This is often achieved through a process called sulfitation, where the crude TNT is washed with an aqueous sodium sulfite solution.[1][11] This process, while effective, generates a highly colored and toxic wastewater known as "red water," which is a major environmental pollutant associated with TNT manufacturing.[1][7][11]

Synthesis of this compound and Other Isomers

While the vast majority of historical and industrial focus has been on 2,4,6-TNT, methods for the synthesis of all six TNT isomers have been reported in the scientific literature.[12] The synthesis of the 2,3,6-isomer, specifically, has been achieved through the oxidation of the corresponding dinitrotoluidine.

Experimental Protocol for the Synthesis of this compound:

A reported method for the synthesis of 2,3,6-TNT involves the oxidation of 2-methyl-3,6-dinitroaniline (a dinitrotoluidine) using peroxytrifluoroacetic acid in a suitable solvent like chloroform or dichloromethane. This method has been shown to produce the 2,3,6-TNT isomer in excellent yield.[12] A crude yield of 91.5% with a melting point of 105-112°C has been documented.[12]

| Isomer | Precursor | Reagents | Solvent | Reported Yield | Melting Point (°C) |

| 2,3,6-TNT | 2-methyl-3,6-dinitroaniline | Peroxytrifluoroacetic acid | Chloroform or Dichloromethane | 91.5% (crude) | 105-112 |

| 2,4,6-TNT | Toluene (via multi-step nitration) | Nitric Acid, Sulfuric Acid, Oleum | - | >90% | 80.8 |

| 2,4,5-TNT | 3,4-Dinitrotoluene | Nitric Acid, Sulfuric Acid | - | High | 104 |

| 2,3,4-TNT | 2,3-Dinitrotoluene | Nitric Acid, Sulfuric Acid | - | High | 111.5-112.5 |

This table summarizes data from available literature. Yields and melting points can vary based on the specific experimental conditions and purity of the final product.

Modern Advancements in TNT Synthesis

In recent years, significant research has been directed towards developing safer and more environmentally friendly methods for TNT synthesis. One of the most promising approaches is the use of flow chemistry.

Flow Chemistry Synthesis:

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, better temperature control, and the potential for automation.[8][13][14] Researchers have successfully demonstrated the conversion of 2,4-dinitrotoluene to 2,4,6-trinitrotoluene using a fully automated flow chemistry system.[8] This method can achieve a high conversion rate (>99%) with shorter reaction times and using less hazardous reagents, such as ordinary nitrating mixtures (65% HNO₃/98% H₂SO₄) instead of oleum and fuming nitric acid.[13][14]

Logical Flow of TNT Synthesis Development

References

- 1. TNT - Wikipedia [en.wikipedia.org]

- 2. Julius Wilbrand - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Trinitrotoluene - Wikiwand [wikiwand.com]

- 5. TNT - Molecule of the Month - December 2014 (HTML version) [chm.bris.ac.uk]

- 6. TNT [chm.bris.ac.uk]

- 7. ime.org [ime.org]

- 8. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. US3799993A - Process for the manufacture of trinitrotoluene - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Navigating the Environmental Journey of 2,3,6-Trinitrotoluene: An In-depth Technical Guide

Disclaimer: Scientific literature extensively covers the environmental fate and transport of 2,4,6-Trinitrotoluene (2,4,6-TNT), the most common and widely used isomer of trinitrotoluene. In contrast, specific research on the environmental behavior of 2,3,6-Trinitrotoluene (2,3,6-TNT) is exceptionally scarce. This guide provides a comprehensive overview of the environmental fate and transport of 2,4,6-TNT as a scientifically-grounded surrogate to infer the potential behavior of 2,3,6-TNT, given their structural similarities. All data, degradation pathways, and experimental protocols detailed herein pertain to 2,4,6-TNT unless explicitly stated otherwise. The limited available data for 2,3,6-TNT is presented for comparison.

Physicochemical Properties: A Comparative Analysis

The environmental mobility and persistence of a chemical are largely dictated by its physicochemical properties. The following table summarizes key properties for both 2,3,6-TNT and its more studied isomer, 2,4,6-TNT.

| Property | This compound | 2,4,6-Trinitrotoluene | Source(s) |

| Molecular Formula | C₇H₅N₃O₆ | C₇H₅N₃O₆ | [1][2] |

| Molecular Weight | 227.13 g/mol | 227.13 g/mol | [1][3] |

| Appearance | Not specified | Colorless to pale-yellow, odorless solid or crushed flakes.[4][5] | [4][5] |

| Melting Point | Not specified | 80.1 °C | [3] |

| Boiling Point | Not specified | 240 °C (explodes) | [3] |

| Water Solubility | Not specified | 130 mg/L at 20°C | [3] |

| Vapor Pressure | Not specified | 1.99 x 10⁻⁴ mmHg at 20°C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.8 (Computed) | 1.60 | [1][2] |

Environmental Fate and Transport

The journey of trinitrotoluene in the environment is a complex interplay of transport and transformation processes. These processes determine its concentration, persistence, and potential for exposure to ecological receptors.

Transport

Soil: The mobility of TNT in soil is relatively low due to its tendency to sorb to soil particles. The association constant for TNT with soil ranges from 2.7 to 11 L/kg.[6] This sorption is influenced by soil properties such as organic matter content and clay mineralogy. While this sorption limits rapid migration to groundwater, the relatively low aqueous solubility of TNT allows for a slow, continuous release into the environment.[6]

Water: In aquatic systems, TNT can be transported dissolved in the water column. Its moderate water solubility means it can contaminate groundwater, particularly in areas with high infiltration rates.[2]

Air: Due to its low vapor pressure, volatilization is not a significant transport pathway for TNT.[7]

Degradation

TNT undergoes degradation in the environment through biotic and abiotic processes.

Abiotic Degradation:

-

Photolysis: In surface waters, TNT is rapidly broken down by sunlight in a process called photolysis.[2] This is a major transformation pathway in aquatic environments. Photodegradation can also occur on surface soils.[8] One of the primary photodegradation products of TNT is 1,3,5-Trinitrobenzene (1,3,5-TNB).[9] Other identified photodecomposition products include 2,4,6-trinitrobenzaldehyde and 2-amino-4,6-dinitrobenzoic acid.[10]

-

Hydrolysis: Under alkaline conditions, TNT can undergo hydrolysis. This process involves the nucleophilic attack of hydroxide ions on the TNT molecule.[11] The formation of a Meisenheimer complex is an initial step in the alkaline hydrolysis of TNT.[11]

Biotic Degradation:

Microorganisms play a crucial role in the breakdown of TNT in soil and water, although generally at a slower rate than photolysis.[8] Biodegradation can occur under both aerobic and anaerobic conditions.

-

Aerobic Degradation: Under aerobic conditions, the initial step in the microbial degradation of TNT is the reduction of one of the nitro groups to form aminodinitrotoluenes (ADNTs) and diaminonitrotoluenes (DANTs).[12] Common metabolites include 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[13] Further degradation can lead to the removal of nitro groups as nitrite.[12] Some bacteria, like Pseudomonas sp., can utilize TNT as a nitrogen source.[14]

-

Anaerobic Degradation: In the absence of oxygen, TNT is more rapidly transformed.[4] Anaerobic microorganisms can reduce all three nitro groups, leading to the formation of 2,4,6-triaminotoluene (TAT).[15] Other anaerobic degradation products include 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, 2,4-diamino-6-nitrotoluene, and 2,6-diamino-4-nitrotoluene.[6][16]

The following table summarizes the major degradation products of 2,4,6-TNT.

| Condition | Major Degradation Products | Source(s) |

| Aerobic | 2-Amino-4,6-dinitrotoluene (2-ADNT), 4-Amino-2,6-dinitrotoluene (4-ADNT), 2,4-Diamino-6-nitrotoluene (2,4-DANT) | [12][13] |

| Anaerobic | 2-Amino-4,6-dinitrotoluene (2-ADNT), 4-Amino-2,6-dinitrotoluene (4-ADNT), 2,4-Diamino-6-nitrotoluene (2,4-DANT), 2,6-Diamino-4-nitrotoluene (2,6-DANT), 2,4,6-Triaminotoluene (TAT) | [6][15] |

| Photolytic | 1,3,5-Trinitrobenzene (1,3,5-TNB), 2,4,6-Trinitrobenzaldehyde, 2-Amino-4,6-dinitrobenzoic acid | [9][10] |

Experimental Protocols

The accurate quantification of TNT and its degradation products in environmental matrices is essential for assessing contamination and the efficacy of remediation efforts.

Sample Collection and Preparation

Water Samples: Aqueous samples should be collected in amber glass bottles to prevent photodegradation and stored at 4°C. For analysis by High-Performance Liquid Chromatography (HPLC), water samples are typically filtered through a 0.45 µm membrane filter. Solid-phase extraction (SPE) can be used to concentrate analytes from large volumes of water.

Soil and Sediment Samples: Soil and sediment samples should be collected and stored in glass jars at 4°C. Prior to analysis, samples are typically air-dried and sieved. Extraction of TNT from soil is commonly performed using solvents such as acetonitrile or methanol in conjunction with sonication or Soxhlet extraction.[17][18]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of TNT and its degradation products.[19] A common method is EPA SW-846 Method 8330, which utilizes a C18 reverse-phase column with a UV detector.[11] The mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

Protocol Outline (based on EPA Method 8330):

-

Extraction: Extract soil sample with acetonitrile by sonication. For water samples, use as is or after concentration by SPE.

-

Filtration: Filter the extract through a 0.45 µm filter.

-

Injection: Inject a known volume of the filtered extract into the HPLC system.

-

Separation: Use a C18 column with an isocratic or gradient elution of a water/methanol or water/acetonitrile mobile phase.

-

Detection: Monitor the column effluent with a UV detector at a wavelength of 254 nm.

-

Quantification: Compare the peak areas of the analytes in the sample to those of known standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of TNT and its metabolites, particularly for confirming the identity of compounds.[20]

-

Protocol Outline:

-

Extraction and Derivatization (if necessary): Extract the sample as described for HPLC. Derivatization may be required for some degradation products to improve their volatility and thermal stability.

-

Injection: Inject a small volume of the extract into the GC inlet.

-

Separation: Use a capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.

-

Detection: The separated compounds are introduced into the mass spectrometer, which provides mass spectra for identification.

-

Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and quantification against standards.[21]

-

Visualizations

Degradation Pathways

Caption: Aerobic and anaerobic degradation pathways of 2,4,6-Trinitrotoluene.

Environmental Fate and Transport Workflow

Caption: Environmental fate and transport of Trinitrotoluene.

Experimental Workflow for TNT Analysis

Caption: Generalized experimental workflow for the analysis of TNT in environmental samples.

References

- 1. This compound | C7H5N3O6 | CID 29021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trinitrotoluene | C7H5N3O6 | CID 8376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TABLE 3-2, Physical and Chemical Properties of 2,4,6-Trinitrotoluene - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. 2,4,6-Trinitrotoluene | 118-96-7 [chemicalbook.com]

- 6. cortecvci.com [cortecvci.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. "Analysis of TNT, DNA Methylation, and Hair Pigmentation Via Gas Chroma" by Jacqueline Ruchti [docs.lib.purdue.edu]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on aerobic degradation of 2,4,6-trinitrotoluene (TNT) using Pseudarthrobacter chlorophenolicus collected from the contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Anaerobic degradation of 2,4,6-trinitrotoluene in granular activated carbon fluidized bed and batch reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iwaponline.com [iwaponline.com]

- 17. Extraction of TNT from aggregate soil fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,3,6-Trinitrotoluene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the toxicological profile of specific trinitrotoluene (TNT) isomers other than the well-studied 2,4,6-trinitrotoluene is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known toxicological data for 2,4,6-trinitrotoluene as a representative of this class of compounds, supplemented with comparative data on dinitrotoluene isomers where available, to infer potential toxicological properties of less-studied isomers like 2,3,6-trinitrotoluene.

Introduction

Trinitrotoluene (TNT) is a nitroaromatic compound widely known for its use as an explosive. While 2,4,6-trinitrotoluene is the most common isomer, other isomers such as this compound exist, often as impurities in commercial-grade TNT.[1] The toxicological properties of these compounds are of significant interest due to occupational exposure risks and environmental contamination.[2][3] This technical guide summarizes the available toxicological data, experimental protocols, and known mechanisms of action for trinitrotoluene isomers, with a primary focus on 2,4,6-TNT due to the wealth of available data.

Quantitative Toxicity Data

The acute toxicity of trinitrotoluene isomers is typically characterized by the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The following tables summarize the available quantitative toxicity data for 2,4,6-trinitrotoluene and related dinitrotoluene isomers. No specific LD50 data for this compound was identified in the reviewed literature.

Table 1: Acute Oral LD50 Values for 2,4,6-Trinitrotoluene

| Species | Sex | LD50 (mg/kg/day) | Reference |

| Rat | Male | 1,010 - 1,320 | [4][5][6] |

| Rat | Female | 795 - 820 | [4][5][6] |

| Mouse | Male | 1,012 | [4] |

| Mouse | Female | 660 | [4][7] |

| Bullfrog | Male | 1,060 | [8][9] |

Table 2: Comparative Acute Oral LD50 Values for Dinitrotoluene (DNT) Isomers in Bullfrogs

| Compound | LD50 (mg/kg BW) | Reference |

| 2,4-Dinitrotoluene | 1,098 | [8] |

| 2,6-Dinitrotoluene | 1,098 | [8] |

Experimental Protocols

Acute Oral Toxicity (LD50) - Acute Toxic Class Method (OECD 423)

The LD50 values presented in this guide are typically determined using standardized protocols such as the OECD Guideline 423. This method is designed to estimate the acute oral toxicity of a substance with the use of a reduced number of animals.

Methodology:

-

Animal Model: Typically, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain) are used. Animals are fasted prior to dosing.[7][10]

-

Dosing: The test substance is administered in a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10][11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions), and changes in body weight for a period of up to 14 days.[4][11]

-

Procedure: The test proceeds in a stepwise manner. The outcome of dosing at one level determines the dose for the next animal or group of animals. The test is stopped when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.[10]

-

Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed outcomes at different dose levels.[11]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry different mutations in the histidine operon, allowing for the detection of various types of mutations (e.g., frameshift, base-pair substitution).[1][12]

-

Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[1]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[8][13]

-

Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted.[13]

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[8]

Toxicological Mechanisms and Signaling Pathways

The toxicity of trinitrotoluene isomers is primarily attributed to their metabolism, which involves the reduction of the nitro groups. This process can lead to the generation of reactive intermediates and reactive oxygen species (ROS), causing cellular damage.[14]

Metabolic Activation and Oxidative Stress

The metabolic pathway of 2,4,6-trinitrotoluene is a multi-step process.

References

- 1. Ames test - Wikipedia [en.wikipedia.org]

- 2. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Frontiers | Structure-Guided Mechanisms Behind the Metabolism of 2,4,6-Trinitrotoluene by Glutathione Transferases U25 and U24 That Lead to Alternate Product Distribution [frontiersin.org]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. biotoxicity.com [biotoxicity.com]

- 14. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 2,3,6-Trinitrotoluene

Disclaimer: Scientific literature extensively covers the stability and reactivity of 2,4,6-trinitrotoluene (2,4,6-TNT), the common explosive. In contrast, specific experimental data on the stability and reactivity of its isomer, 2,3,6-trinitrotoluene (2,3,6-TNT), is sparse. This guide provides the available information for 2,3,6-TNT and leverages the comprehensive data for 2,4,6-TNT as a comparative model to infer and discuss its chemical behavior. The structural similarities and differences are key to understanding potential variations in their properties.

Introduction

Trinitrotoluene (TNT) exists as several structural isomers, with 2,4,6-TNT being the most well-known and thoroughly studied due to its widespread use as an explosive. The unsymmetrical isomers, including this compound, are typically formed as byproducts during the industrial nitration of toluene.[1] While present in smaller quantities, understanding the stability and reactivity of these isomers is crucial for safety, purification processes, and environmental fate analysis. The arrangement of the nitro groups on the aromatic ring significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its chemical behavior. This guide synthesizes the limited available data for 2,3,6-TNT and presents a detailed analysis of 2,4,6-TNT to provide a foundational understanding for researchers.

Synthesis and Physical Properties

The synthesis of 2,3,6-TNT is less direct than that of its 2,4,6-isomer. It is often produced as a minor component in the multi-step nitration of toluene. Specific laboratory syntheses have been developed for obtaining purified samples for study.

One documented method involves the treatment of a mixture of 2-methyl-3,4-dinitro- and 2-methyl-3,6-dinitroanilines with Caro's acid (peroxymonosulfuric acid) followed by nitric acid.[1]

The physical properties of 2,3,6-TNT differ from those of 2,4,6-TNT, which has implications for its separation and handling. A comparison is provided below.

Table 1: Comparison of Physical Properties

| Property | This compound | 2,4,6-Trinitrotoluene |

|---|---|---|

| Molecular Formula | C₇H₅N₃O₆ | C₇H₅N₃O₆ |

| Molecular Weight | 227.13 g/mol | 227.13 g/mol |

| Appearance | - | Colorless to pale-yellow solid[2] |

| Melting Point | 111 °C[3] | 80.9 °C[3] |

| Boiling Point | - | 240 °C (explodes)[2] |

| Density | - | 1.654 g/cm³[3] |

Logical Workflow: General Synthesis of Trinitrotoluene Isomers

Caption: General industrial workflow for the production and separation of TNT isomers.

Stability of Trinitrotoluenes

The stability of nitroaromatic compounds is a critical parameter, particularly concerning their handling and storage. Studies on thermal and chemical stability have predominantly focused on 2,4,6-TNT.

Thermal decomposition is a key initiation process for energetic materials. The decomposition of 2,4,6-TNT is a complex process that is highly dependent on temperature.[4][5] At lower temperatures (<800 °C), the initial reactions are believed to involve the oxidation of the methyl group.[4] At higher temperatures, the homolysis (cleavage) of the C-NO₂ bond becomes the dominant initiation step.[4][5] Molten 2,4,6-TNT is chemically stable at ambient pressure to over 200 K above its melting point, with rapid decomposition observed around 582 K (309 °C) during differential scanning calorimetry (DSC) at a heating rate of 20 K/min.[6]

Table 2: Thermal Decomposition Data for 2,4,6-TNT

| Parameter | Value | Conditions / Method |

|---|---|---|

| Decomposition Onset (DSC) | ~306 °C[7] | 10 °C/min scan rate |

| Explosion Temperature | 240 °C[2] | Rapid heating |

| Heat of Decomposition | 5.1 kJ/g[2] | - |

| Primary Low-Temp Pathway | Methyl group oxidation[4] | < 800 °C |

| Primary High-Temp Pathway | C-NO₂ bond homolysis[5] | > 800-900 °C |

Signaling Pathway: Postulated Unimolecular Thermal Decomposition Pathways for 2,4,6-TNT

Caption: Competing pathways in the unimolecular thermal decomposition of 2,4,6-TNT.[4][5]

The stability of 2,4,6-TNT can be significantly altered when in contact with various surfaces, particularly metal oxides. Studies show that while it is inert on most oxides, materials like manganese dioxide (MnO₂) and copper oxide (CuO) can catalyze its decomposition, even at a modest temperature of 50 °C.[7] This interaction is critical for assessing the long-term stability of composite materials.

Reactivity of Trinitrotoluenes

The reactivity of TNT is dominated by the electron-deficient nature of the aromatic ring, caused by the strong electron-withdrawing nitro groups, and the reactivity of the methyl group.

The electron-poor aromatic ring of TNT is susceptible to attack by nucleophiles. This is a characteristic reaction for highly nitrated aromatic compounds.

-

Reaction with Hydroxide (OH⁻): In basic aqueous solutions, 2,4,6-TNT is removed from the solution rapidly at a pH above 11.[8] The reaction can proceed through several pathways, including the formation of a stable, colored intermediate known as a Meisenheimer complex or abstraction of a proton from the methyl group to form a TNT anion.[9]

-

Meisenheimer Complex Formation: This involves the addition of a nucleophile (like OH⁻ or an alkoxide) to an electron-deficient carbon on the aromatic ring, forming a resonance-stabilized σ-complex.[9] These complexes are often intensely colored and can be intermediates in the substitution of a nitro group.

The reactivity of 2,3,6-TNT towards nucleophiles would be different. Nucleophilic attack is sterically hindered at the C1 (methyl-bearing) and C3 positions. Attack at the C5 position is most likely, but the overall reactivity profile will differ from the 2,4,6-isomer due to the altered electronic distribution and steric environment.

Signaling Pathway: Reaction of 2,4,6-TNT with Hydroxide

Caption: Initial competing reaction pathways of 2,4,6-TNT in a basic solution.[9]

2,4,6-TNT reacts rapidly with aqueous radicals generated by methods such as radiolysis. This is relevant to advanced oxidation processes used in environmental remediation. The degradation is more efficient under reducing conditions (with aqueous electrons, e⁻ₐq) than under oxidizing conditions (with hydroxyl radicals, •OH).[10][11]

Table 3: Bimolecular Rate Constants for Reactions of 2,4,6-TNT with Aqueous Radicals

| Reactant | Rate Constant (k) | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | 4.3 x 10⁸ M⁻¹s⁻¹ | [11] |

| Aqueous Electron (e⁻ₐq) | 3.5 x 10¹⁰ M⁻¹s⁻¹ |[11] |

The initial oxidative reaction with •OH is suggested to be the abstraction of a hydrogen atom from the methyl group.[11]

The nitro groups of 2,4,6-TNT can be sequentially reduced to form nitroso, hydroxylamino, and amino derivatives. This is a primary pathway in the biological degradation of TNT by microorganisms.[12][13] The condensation of the hydroxylamino intermediates can lead to the formation of highly recalcitrant azoxy compounds.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols based on methods described in the literature.

This protocol is adapted from literature descriptions.[1]

-

Starting Material: Prepare a mixture of 2-methyl-3,4-dinitroaniline and 2-methyl-3,6-dinitroaniline.

-

Oxidation: Treat the aniline mixture with Caro's acid (H₂SO₅), prepared by carefully mixing concentrated sulfuric acid with hydrogen peroxide. This step converts the amino groups to nitro groups via oxidation. The reaction should be performed at low temperatures with careful monitoring.

-

Nitration: Following the initial oxidation, introduce nitric acid to complete the nitration of the ring to the trinitro level.

-

Workup and Purification: Quench the reaction mixture carefully on ice. The solid product is collected by filtration. Purification of the crude 2,3,6-TNT is achieved by recrystallization from a suitable solvent, such as ethanol, to achieve the desired purity. Product identity and purity should be confirmed by melting point analysis, NMR, and mass spectrometry.

This is a general protocol for analyzing the thermal behavior of an energetic material.[7]

-

Sample Preparation: Accurately weigh 1-2 mg of the trinitrotoluene isomer into a vented aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 40 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (melting) and exothermic events (decomposition). Determine the onset temperature and peak temperature of the decomposition exotherm.

This protocol outlines a method to study the reaction rate of a trinitrotoluene isomer with a base.[8][9]

-

Reagent Preparation: Prepare a stock solution of the trinitrotoluene isomer in a suitable solvent (e.g., acetonitrile). Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 10, 11, 12).

-

Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the TNT stock solution to the buffer solution to initiate the reaction. Start a timer immediately.

-

Sampling: At predetermined time intervals (e.g., 30s, 1min, 5min, 15min, 30min), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately neutralize the aliquot with a small amount of acid (e.g., 0.1 M HCl) to stop the reaction.

-

HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm). Use a mobile phase such as a methanol/water or acetonitrile/water mixture.

-

Data Analysis: Quantify the concentration of the remaining trinitrotoluene at each time point by comparing its peak area to a calibration curve. Plot concentration versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the reaction rate constant.

Conclusion

While this compound is an important isomer formed during TNT production, there is a pronounced gap in the scientific literature regarding its specific stability and reactivity data. By using the extensive knowledge base of the well-studied 2,4,6-isomer, we can make informed inferences about its likely behavior. The asymmetrical substitution pattern of 2,3,6-TNT is expected to result in a different thermal stability profile and altered reactivity towards nucleophiles due to unique steric and electronic effects. This guide underscores the critical need for further experimental investigation into the fundamental chemical properties of this compound to enhance safety protocols, optimize industrial purification processes, and better predict its environmental impact.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2,4,6-Trinitrotoluene | C7H5N3O6 | CID 8376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scholars.huji.ac.il [scholars.huji.ac.il]

- 5. Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation of 2,4,6-Trinitrotoluene (TNT): Involvement of Protocatechuate 3,4-Dioxygenase (P34O) in Buttiauxella sp. S19-1 - PMC [pmc.ncbi.nlm.nih.gov]

2,3,6-Trinitrotoluene: A Comprehensive Technical Guide to its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trinitrotoluene (2,3,6-TNT), an unsymmetrical isomer of the well-known explosive 2,4,6-trinitrotoluene, is a nitroaromatic compound that holds significant potential as a chemical intermediate in the synthesis of a variety of specialized chemical entities. While its formation is often considered a byproduct in the large-scale production of 2,4,6-TNT, its unique substitution pattern offers a versatile platform for the synthesis of complex molecules, particularly those containing multiple nitrogen functional groups. This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent application as a precursor for further chemical transformations, with a focus on detailed experimental protocols, quantitative data, and reaction pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of dinitrotoluene isomers. The most common laboratory-scale preparations involve the nitration of 2,3-dinitrotoluene or 3,6-dinitrotoluene.

Experimental Protocol: Nitration of 3,6-Dinitrotoluene

This procedure is adapted from the work of Drew (1920).

Materials:

-

3,6-Dinitrotoluene

-

Fuming Nitric Acid (d = 1.5)

-

Concentrated Sulfuric Acid (d = 1.84)

-

Ice

-

Ethanol

Procedure:

-

In a flask equipped with a mechanical stirrer, add 40 g of 3,6-dinitrotoluene to 250 cc of a cooled mixture of fuming nitric acid and concentrated sulfuric acid.

-

Slowly raise the temperature of the reaction mixture to 80°C and maintain for one hour with continuous stirring.

-

Further, increase the temperature to 100°C for two hours.

-

Finally, heat the mixture to 120°C for 15 minutes.

-

After cooling, pour the reaction mixture onto a large excess of crushed ice.

-

The precipitated solid is collected by filtration and washed thoroughly with cold water.

-

The crude this compound is then recrystallized from ethanol to yield the pure product.

Experimental Protocol: Synthesis from 2,6-Dinitro-p-toluidine

An alternative route to this compound involves the diazotization of 2,6-dinitro-p-toluidine followed by a Sandmeyer-type reaction.

Materials:

-

2,6-Dinitro-p-toluidine

-

Sodium Nitrite

-

Concentrated Sulfuric Acid

-

Cuprous chloride

-

Hydrochloric Acid

-

Ice

Procedure:

-

Dissolve 2,6-dinitro-p-toluidine in concentrated sulfuric acid at a low temperature.

-

Add a solution of sodium nitrite in sulfuric acid dropwise while maintaining the temperature below 10°C to form the diazonium salt.

-

In a separate vessel, prepare a solution of cuprous chloride in hydrochloric acid.

-

Slowly add the diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

The reaction mixture is then warmed to facilitate the replacement of the diazonium group with a nitro group.

-

The product, this compound, is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₅N₃O₆ |

| Molecular Weight | 227.13 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 111-112 °C |

| CAS Number | 18292-97-2 |

| ¹H NMR (CDCl₃, ppm) | δ 8.75 (s, 1H), 8.65 (s, 1H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 148.5, 147.2, 145.8, 134.5, 125.1, 124.8, 17.2 |

Chemical Transformations of this compound as an Intermediate

The primary utility of this compound as a chemical intermediate lies in the selective reduction of its nitro groups to form various aminodinitrotoluenes. These amino-substituted compounds are valuable precursors for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Selective Reduction of Nitro Groups

The three nitro groups in this compound exhibit different reactivities, allowing for their selective reduction under controlled conditions. The nitro group at the 2-position is generally the most reactive towards nucleophilic attack and reduction due to the steric hindrance from the adjacent methyl group and the electronic effects of the other nitro groups.

Materials:

-

This compound

-

Ammonium Sulfide solution

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound in ethanol.

-

Add a freshly prepared solution of ammonium sulfide dropwise to the ethanolic solution of this compound at room temperature with stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is poured into water.

-

The precipitated 2-amino-3,6-dinitrotoluene is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Materials:

-

This compound

-

Stannous Chloride (SnCl₂)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ice

Procedure:

-

Suspend this compound in a mixture of concentrated hydrochloric acid and ethanol.

-

Add a solution of stannous chloride in concentrated hydrochloric acid portion-wise to the suspension while maintaining the temperature with an ice bath.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The resulting mixture is then made alkaline by the careful addition of a concentrated sodium hydroxide solution.

-

The precipitated product, 6-amino-2,3-dinitrotoluene, is collected by filtration, washed with water, and purified by recrystallization.

Reaction Pathways and Workflows

Caption: Synthesis of this compound via nitration.

Caption: Key reduction pathways of this compound.

Applications of Aminodinitrotoluene Intermediates

The aminodinitrotoluenes derived from this compound are versatile building blocks for a range of more complex molecules.

-

Dye Synthesis: The amino group can be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes with specific chromophoric properties.

-

Pharmaceutical Precursors: The presence of both amino and nitro functionalities allows for further chemical modifications, such as N-alkylation, acylation, and further reduction or oxidation, to create scaffolds for potential pharmaceutical candidates.

-

Heterocyclic Chemistry: The ortho-relationship of the amino and nitro groups in some of the reduction products provides an ideal arrangement for intramolecular cyclization reactions to form various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in medicinal chemistry.

Conclusion

This compound, while often overshadowed by its symmetric isomer, presents a valuable and versatile platform for synthetic chemists. Its controlled synthesis and the selective reactivity of its nitro groups provide access to a range of aminodinitrotoluene intermediates. These intermediates, in turn, open doors to the creation of a diverse set of molecules with potential applications in the dye, pharmaceutical, and materials science industries. Further exploration of the reactivity of this compound and its derivatives is warranted to fully unlock its potential as a key chemical building block.

Spectral Analysis of 2,3,6-Trinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2,3,6-trinitrotoluene, a notable isomer of trinitrotoluene (TNT). While less common than its 2,4,6-trinitrotoluene counterpart, a thorough understanding of its spectral characteristics is crucial for identification, characterization, and quality control in various scientific and industrial applications. This document outlines available spectral data, provides detailed experimental protocols for its analysis, and illustrates a general workflow for spectral characterization.

Data Presentation

The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of published experimental spectra for this specific isomer, expected ranges and characteristics for NMR and IR spectroscopy are provided based on the analysis of related nitroaromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹H | |||

| Aromatic-H | 7.5 - 9.0 | Doublet, Doublet | The two aromatic protons will exhibit distinct signals due to their different chemical environments and coupling to each other. |

| Methyl (-CH₃) | 2.5 - 3.0 | Singlet | The methyl protons are not coupled to any other protons. |

| ¹³C | |||

| Aromatic C-NO₂ | 145 - 155 | Singlet | Carbons directly attached to nitro groups are significantly deshielded. |

| Aromatic C-H | 120 - 140 | Singlet | |

| Aromatic C-CH₃ | 130 - 145 | Singlet | |

| Methyl (-CH₃) | 15 - 25 | Singlet |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-N Stretch | 800 - 900 | Medium |

| Methyl C-H Stretch | 2850 - 3000 | Medium |

Table 3: Mass Spectrometry (MS) Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 227 | - | [M]⁺ (Molecular Ion) |

| 210 | 100 | [M-OH]⁺ |

| 180 | 37.04 | [M-NO₂-H]⁺ |

| 151 | 78.48 | [M-2NO₂-H]⁺ |

| 150 | 39.14 | [M-2NO₂-2H]⁺ |

| 123 | 100 | [C₇H₅O₂]⁺ |

| 63 | 49.25 | [C₅H₃]⁺ |

| 51 | 43.64 | [C₄H₃]⁺ |

| 30 | 38.84 | [NO]⁺ |

Data obtained from Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of nitroaromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, a wider spectral width to encompass all carbon signals, a longer acquisition time and relaxation delay, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., NO₂, C-H, C=C, C-N).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and resolution.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer ion source. Electron Impact (EI) ionization is commonly used for such compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound such as this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2,3,6-Trinitrotoluene in Water

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of 2,3,6-Trinitrotoluene (2,3,6-TNT) in aqueous samples. While 2,4,6-Trinitrotoluene is the most common isomer, the methods outlined herein are suitable for the detection of various trinitrotoluene isomers, including the 2,3,6- congener. These protocols are intended for use by researchers, analytical scientists, and professionals in environmental monitoring and drug development who require sensitive and reliable methods for the detection and quantification of nitrotoluene compounds in water. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for explosives analysis.[1]

General Sample Handling and Preparation

Proper sample collection and preparation are critical for accurate analysis. Water samples should be collected in amber glass bottles to prevent photodegradation of the analytes.[1] If immediate analysis is not possible, samples should be stored at 4°C.

2.1. Solid-Phase Extraction (SPE) for Sample Pre-concentration

For trace-level detection, pre-concentration of the water sample is often necessary. Solid-phase extraction is a widely used technique for this purpose.

Protocol:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

-

Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove any interfering salts.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the retained analytes with 5 mL of acetonitrile into a clean collection vial.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

The concentrated sample is now ready for HPLC-UV or GC-MS analysis.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the analysis of explosives in water, as recommended by the U.S. Environmental Protection Agency (EPA) Method 8330.[1] It offers excellent reproducibility and sensitivity for nitroaromatic compounds.

Experimental Protocol for HPLC-UV Analysis

3.1. Instrumentation and Reagents

-

High-Performance Liquid Chromatograph equipped with a UV detector.

-

C18 reverse-phase analytical column (e.g., 150 x 2 mm).[2]

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Deionized water (18 MΩ·cm).

-

This compound analytical standard.

3.2. Preparation of Standards and Mobile Phase

-

Stock Standard (1000 mg/L): Accurately weigh 10 mg of 2,3,6-TNT standard and dissolve in 10 mL of acetonitrile.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the mobile phase to cover the desired calibration range (e.g., 1 µg/L to 1000 µg/L).

-

Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[2] The exact ratio may be optimized for best separation.

3.3. Chromatographic Conditions

-

Column: C18, 150 x 2 mm.[2]

-

Mobile Phase: 70:30 (v/v) Methanol:Water.[2]

-

Flow Rate: 0.15 mL/min.[2]

-

Injection Volume: 100 µL.[2]

-

Column Temperature: 30°C.[2]

-

UV Detection Wavelength: 240 nm.[2]

3.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared water samples (from section 2.1).

-

Identify and quantify the 2,3,6-TNT peak in the sample chromatograms based on the retention time and the calibration curve.

HPLC-UV Method Performance

The following table summarizes typical performance data for the HPLC-UV analysis of trinitrotoluenes.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.78 - 1.17 µg/L | [3] |

| Limit of Quantification (LOQ) | ~2.5 µg/L | Based on typical analytical performance, often 3-5 times the LOD. |

| Linear Range | 1 - 1000 µg/L | Dependent on instrument and specific conditions. |

| Recovery from Spiked Water | 95 - 98% | [3] |

HPLC-UV Analysis Workflow Diagram

Caption: Workflow for HPLC-UV analysis of 2,3,6-TNT in water.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory method for the analysis of 2,3,6-TNT.[4] The mass spectrometer allows for positive identification of the compound based on its mass spectrum.

Experimental Protocol for GC-MS Analysis

6.1. Instrumentation and Reagents

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent).

-

Helium (carrier gas, 99.999% purity).

-

Acetonitrile (GC grade).

-

This compound analytical standard.

6.2. Preparation of Standards

-

Prepare stock and working standards as described in section 3.2, using acetonitrile as the solvent.

6.3. GC-MS Conditions

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for TNT (m/z): 227 (molecular ion), 210, 89, 63.

6.4. Analysis Procedure

-

Equilibrate the GC-MS system.

-

Perform a solvent blank injection to ensure no system contamination.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared water samples (from section 2.1).

-

Identify 2,3,6-TNT by its retention time and the relative abundance of its characteristic ions. Quantify using the calibration curve.

GC-MS Method Performance

The following table summarizes typical performance data for the GC-MS analysis of trinitrotoluenes.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.3 - 10 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.9 - 30 ng/mL | [2] |

| Linear Range | 1 - 500 ng/mL | Dependent on instrument and specific conditions. |

| Recovery from Spiked Water | 64.6 - 91.8% | [2] |

GC-MS Analysis Workflow Diagram

Caption: Workflow for GC-MS analysis of 2,3,6-TNT in water.

Summary and Conclusions

Both HPLC-UV and GC-MS are powerful and reliable techniques for the determination of this compound in water. HPLC-UV serves as an excellent primary method for quantification due to its robustness and ease of use. GC-MS is an ideal confirmatory technique, offering high selectivity and sensitivity, ensuring accurate identification of the analyte. The choice of method will depend on the specific requirements of the analysis, including required detection limits, sample matrix complexity, and the need for confirmatory data. The provided protocols offer a solid foundation for developing and validating in-house analytical methods for 2,3,6-TNT and other related nitroaromatic compounds.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Analysis of TNT, DNA Methylation, and Hair Pigmentation Via Gas Chroma" by Jacqueline Ruchti [docs.lib.purdue.edu]

Application Note: Quantification of TNT Isomers by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantification of 2,4,6-trinitrotoluene (TNT) and its isomers using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is robust, sensitive, and suitable for the analysis of various nitrotoluene compounds.

Introduction

The accurate quantification of 2,4,6-trinitrotoluene (TNT) and its various isomers, including mononitrotoluenes (NT), dinitrotoluenes (DNT), and aminodinitrotoluenes (ADNT), is crucial in environmental monitoring, forensic science, and for ensuring the quality and stability of pharmaceuticals where nitrotoluene intermediates may be present. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for this purpose due to its simplicity, robustness, and cost-effectiveness.[1] This application note details a specific HPLC-UV method, adapted from established protocols such as U.S. EPA Method 8330, providing a comprehensive guide for the separation and quantification of key TNT isomers.[2][3]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been shown to provide good separation and quantification of TNT isomers.

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Diol Functionalized Column (e.g., Inertsil Diol, 4.6 mm x 150 mm, 3 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | See Table 2 |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| UV Detection | 254 nm |

Table 1: HPLC-UV Chromatographic Conditions

| Time (min) | % Water (A) | % Acetonitrile (B) |

| 0 | 90 | 10 |

| 2 | 90 | 10 |

| 26 | 0 | 100 |

| 28 | 90 | 10 |

Table 2: Mobile Phase Gradient Program [4]

Standards and Reagents

-

Standards: Certified reference standards of 2,4,6-TNT, 2,4-DNT, 2,6-DNT, 2-amino-4,6-dinitrotoluene (2-ADNT), 4-amino-2,6-dinitrotoluene (4-ADNT), o-nitrotoluene, m-nitrotoluene, and p-nitrotoluene (1000 µg/mL in acetonitrile).

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Water: Double distilled or deionized water.

Protocols

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Use commercially available certified stock solutions or accurately weigh and dissolve the pure standards in acetonitrile to prepare individual 1000 µg/mL stock solutions.

-

Intermediate Stock Solution (10 µg/mL): Prepare an intermediate mixed stock solution by diluting the individual stock solutions in acetonitrile. For example, to prepare 10 mL of a 10 µg/mL mixed standard, pipette 100 µL of each 1000 µg/mL individual stock solution into a 10 mL volumetric flask and bring to volume with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate mixed stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. For analytical standards, the prepared calibration solutions can be directly injected. For environmental samples, a more extensive extraction and cleanup procedure is required.

General Protocol for Water Samples (Salting-Out Extraction based on EPA Method 8330): [5]

-

To a 1-liter water sample, add a salting-out agent (e.g., sodium chloride).

-

Extract the sample with acetonitrile.

-

Separate the acetonitrile layer.

-

The extract can be concentrated if necessary.

-

Filter the final extract through a 0.2 µm syringe filter prior to HPLC injection.[6] It is important to select a filter material that does not adsorb the analytes; PTFE filters have been shown to have low analyte loss.[7]

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC-UV analysis of TNT isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of 2,3,6-Trinitrotoluene by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the identification and semi-quantitative analysis of 2,3,6-Trinitrotoluene (2,3,6-TNT) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the prevalence of its isomer, 2,4,6-Trinitrotoluene, specific analytical protocols for 2,3,6-TNT are less common. This document compiles available mass spectral data and adapts established GC-MS methodologies for explosive analysis to provide a robust starting point for researchers. The protocol covers sample preparation, instrument parameters, and data analysis. All quantitative data is presented in clear, tabular format, and a detailed experimental workflow is provided.

Introduction